molecular formula C15H13NO3 B565083 rac Ketorolac-d4 CAS No. 1216451-53-4

rac Ketorolac-d4

Cat. No.: B565083
CAS No.: 1216451-53-4
M. Wt: 259.297
InChI Key: OZWKMVRBQXNZKK-LZMSFWOYSA-N
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Description

rac Ketorolac-d4: is a deuterated form of racemic ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research, as it allows for the tracking of the compound in biological systems with greater precision.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Ketorolac-d4 typically involves the incorporation of deuterium atoms into the ketorolac molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated solvents such as deuterated methanol (CD3OD)

    Temperature: Room temperature to moderate heating (20-50°C)

    Pressure: Deuterium gas at atmospheric pressure or slightly elevated pressures

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Preparation of the precursor: Synthesis of the non-deuterated ketorolac intermediate.

    Deuterium exchange: Catalytic hydrogenation using deuterium gas.

    Purification: Chromatographic techniques to isolate the deuterated product.

    Quality control: Analytical methods such as NMR spectroscopy to confirm the incorporation of deuterium.

Chemical Reactions Analysis

Types of Reactions

rac Ketorolac-d4 can undergo various chemical reactions, including:

    Oxidation: Conversion to ketorolac quinone derivatives.

    Reduction: Reduction of the ketone group to secondary alcohols.

    Substitution: Halogenation or alkylation at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or alkylated ketorolac derivatives.

Scientific Research Applications

rac Ketorolac-d4 is widely used in scientific research due to its unique properties:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of ketorolac in biological systems.

    Metabolic Studies: Helps in identifying metabolic pathways and intermediates.

    Analytical Chemistry: Serves as an internal standard in mass spectrometry and NMR spectroscopy.

    Drug Development: Used in the development of new NSAIDs and in the study of drug interactions.

Mechanism of Action

rac Ketorolac-d4 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Molecular Targets and Pathways

    Cyclooxygenase (COX): Both COX-1 and COX-2 isoforms are inhibited.

    Prostaglandin Pathway: Reduction in prostaglandin E2 (PGE2) levels, leading to decreased inflammation and pain.

Comparison with Similar Compounds

rac Ketorolac-d4 can be compared with other deuterated and non-deuterated NSAIDs:

    Ketorolac: The non-deuterated form, which has similar pharmacological effects but lacks the advantages of deuterium labeling.

    Deuterated NSAIDs: Other deuterated NSAIDs like deuterated ibuprofen (ibuprofen-d3) and deuterated naproxen (naproxen-d3) offer similar benefits in pharmacokinetic studies.

Similar Compounds

    Ketorolac: Non-deuterated form.

    Ibuprofen-d3: Deuterated form of ibuprofen.

    Naproxen-d3: Deuterated form of naproxen.

This compound stands out due to its specific application in detailed pharmacokinetic and metabolic studies, providing insights that are not easily achievable with non-deuterated compounds.

Properties

IUPAC Name

5-benzoyl-2,2,3,3-tetradeuterio-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWKMVRBQXNZKK-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C2=CC=C(N2C1([2H])[2H])C(=O)C3=CC=CC=C3)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675986
Record name 5-Benzoyl(2,2,3,3-~2~H_4_)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216451-53-4
Record name 5-Benzoyl(2,2,3,3-~2~H_4_)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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